molecular formula C16H19N3O4S B2542157 N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide CAS No. 688054-15-1

N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide

Cat. No.: B2542157
CAS No.: 688054-15-1
M. Wt: 349.41
InChI Key: RKAMKIQRUBSUSV-UHFFFAOYSA-N
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Description

N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide is a complex organic compound known for its intricate molecular structure. It's part of a class of compounds that possess unique properties due to their diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide typically involves multi-step organic reactions. Each step requires precise conditions to ensure the correct structure and purity of the final product. Commonly, the synthetic route may start with the preparation of a dioxoloquinazoline intermediate, followed by its functionalization and eventual conversion to the final amide.

Industrial Production Methods

Industrial production of this compound would likely involve scaled-up versions of the laboratory synthesis methods, with additional steps for purification and quality control. The use of continuous flow reactors and advanced separation techniques would be critical to achieving high yields and purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the thioxo and oxo functional groups.

  • Reduction: : Reduction reactions could target the carbonyl groups.

  • Substitution: : The presence of multiple reactive sites allows for various substitution reactions, potentially leading to derivatives with modified properties.

Common Reagents and Conditions

  • Oxidizing agents: : such as hydrogen peroxide or permanganates for oxidation reactions.

  • Reducing agents: : like lithium aluminum hydride for reduction processes.

  • Substituting agents: : including halogens or nucleophiles for substitution reactions.

Major Products

The products formed from these reactions depend on the conditions and reagents used but typically include modified versions of the original compound with changes in functional groups or additional substituents.

Scientific Research Applications

Chemistry

The compound’s diverse reactivity makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules for research and development.

Biology

In biological studies, this compound can serve as a probe to study enzyme interactions or cellular processes due to its unique structure.

Medicine

The compound's potential pharmacological properties are of interest in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be utilized in the production of specialized materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide involves its interaction with molecular targets like enzymes or receptors. The specific pathways depend on its application, but typically, it binds to target sites, inducing conformational changes that modulate biological activity.

Comparison with Similar Compounds

N-isopropyl-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide stands out due to its combination of thioxo and dioxoloquinazoline moieties, which are less common in similar compounds. Other compounds in the same category might include:

  • 4-oxo-4H-pyran-3-carboxamide

  • 6-thioxo-4,5-dihydroquinazoline derivatives

  • Dioxolopyrrolidines

Each of these compounds shares some functional groups but lacks the unique combination found in this compound, highlighting its distinct characteristics.

Properties

IUPAC Name

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-9(2)17-14(20)4-3-5-19-15(21)10-6-12-13(23-8-22-12)7-11(10)18-16(19)24/h6-7,9H,3-5,8H2,1-2H3,(H,17,20)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAMKIQRUBSUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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